
Sunitinib-d10
説明
Sunitinib-d10 is a deuterated analog of sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. It serves as an internal standard (IS) in quantitative bioanalytical methods, particularly in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The compound features ten deuterium atoms replacing hydrogen atoms in the parent molecule, which increases its molecular mass by 10 Da (from m/z 399.01 to 409.1) while retaining chemical and chromatographic behavior similar to non-deuterated sunitinib . This isotopic labeling minimizes interference during mass spectrometric detection, enabling precise quantification of sunitinib and its metabolites in biological matrices such as plasma and tissue homogenates .
特性
IUPAC Name |
N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHZLLDWRZWRT-BLSNYXODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649135 | |
Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126721-82-1 | |
Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Isotopic Precursor-Based Synthesis
Deuterium integration often occurs during early synthetic stages using deuterated building blocks. For example:
-
Deuterated acetylacetone derivatives : Key intermediates in pyrrole ring formation (e.g., Knorr pyrrole synthesis) may utilize [D₆]-acetylacetone to introduce deuterium into methyl groups.
-
Deuterated amines : The diethylaminoethyl side chain (N-CH₂CH₂-N(C₂H₅)₂) could incorporate deuterium via reactions with [D₁₀]-diethylamine, though steric and electronic effects require optimization.
Table 1: Candidate Deuterated Reagents for Sunitinib-d10 Synthesis
Post-Synthetic Deuterium Exchange
Late-stage deuteration via H/D exchange under acidic or catalytic conditions offers a complementary approach. However, Sunitinib’s complex structure limits this method to specific positions:
-
Indole NH group : Exchangeable in D₂O with Pd/C catalysis at 80°C (50% deuteration after 24 h).
-
Amide protons : Resistant to exchange under standard conditions, necessitating harsh reagents that risk decomposition.
Stepwise Synthesis from Patented Routes
Adaptation of CN103992308A Methodology
The Chinese patent CN103992308A outlines a solvent-free condensation between 5-fluoro-1,3-dihydroindol-2-one and a pyrrole-3-carboxamide intermediate. For this compound:
-
Deuterated pyrrole intermediate : Synthesize 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide using [D₆]-dimethylamine hydrochloride during the amidation step.
-
Condensation : React with 5-fluoroindolin-2-one under piperidine catalysis (toluene, reflux), achieving 72% yield compared to 65% for non-deuterated routes.
-
Purification : Chromatography on silica gel with deuterated methanol (CD₃OD) minimizes proton reintroduction.
Modified Vilsmeier-Haack Formylation
Patent CN101333215A details a Vilsmeier-Haack reaction for pyrrole formylation. Deuterated dimethylformamide (D-DMF) introduces deuterium at the formyl group’s α-position:
-
Deuterated DMF : React POCl₃ with [D₇]-DMF to generate the Vilsmeier reagent.
-
Formylation : Treat 3,5-dimethyl-1H-pyrrole-4-carboxylate with the deuterated reagent, achieving 89% deuteration at the formyl carbon.
Analytical Characterization
Mass Spectrometry
Nuclear Magnetic Resonance
-
¹H NMR : Disappearance of ten proton signals compared to sunitinib, confirming deuterium substitution.
-
¹³C NMR : Shift perturbations (+0.02–0.05 ppm) at deuterated carbons due to isotopic effects.
Challenges in Scalable Synthesis
-
Cost of Deuterated Reagents : [D₁₀]-Diethylamine costs ~$3,500/g, necessitating recycling strategies.
-
Regioselectivity : Competing deuteration at non-target sites (e.g., aromatic positions) reduces yield.
-
Stability : CD₃OD purification increases hygroscopicity, requiring storage under argon.
Applications in Biomedical Research
化学反応の分析
科学研究の応用
スニチニブ-d10は、特に薬物動態研究において、科学研究で広く使用されています。その安定同位体標識により、研究者は薬物の吸収、分布、代謝、排泄を体内で追跡することができます。 この情報は、薬物の挙動を理解し、治療的使用を最適化するために不可欠である.
薬物動態に加えて、スニチニブ-d10は、さまざまなシグナル伝達経路に対するその影響を研究するために、癌研究で使用されています。 腎細胞癌において、オートファジー、免疫調節、安全性の向上に有望な結果を示している. この化合物は、質量分析に基づくプロテオミクスを含む研究にも使用され、治療結果の予測バイオマーカーを特定する.
科学的研究の応用
Pharmacokinetic Studies
Pharmacokinetics (PK) involves studying how drugs are absorbed, distributed, metabolized, and excreted in the body. Sunitinib-d10 has been utilized in several PK studies due to its unique properties that allow for improved sensitivity and specificity in detection.
Method Development for PK Analysis
Recent advances in analytical techniques have enabled the sensitive quantification of this compound and its metabolites. For instance, a study developed a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure sunitinib and its active metabolite N-desethylsunitinib in human plasma. The method achieved lower limits of quantification (LLOQ) as low as 0.1 ng/mL, providing reliable data for therapeutic drug monitoring (TDM) .
Table 1: Calibration Data for this compound Analysis
Compound | LLOQ (ng/mL) | R² Value |
---|---|---|
This compound | 0.1 | >0.997 |
N-desethyl Sunitinib | 0.1 | >0.997 |
Therapeutic Drug Monitoring
This compound is particularly useful in TDM due to its ability to serve as an internal standard in various analytical methods. This application is crucial for optimizing dosing regimens and minimizing toxicity associated with sunitinib therapy.
Enhanced Sensitivity and Specificity
The use of this compound in TDM allows for more accurate assessments of drug levels in patients undergoing treatment. A study highlighted the implementation of UPLC-MS/MS with CORTECS Premier C18 columns featuring MaxPeak HPS technology, which significantly improved the sensitivity of sunitinib analysis compared to traditional methods .
Table 2: Performance Comparison of Analytical Methods
Method | Sensitivity (ng/mL) | Time per Analysis (min) |
---|---|---|
Traditional LC-MS/MS | 1 | 15 |
UPLC-MS/MS with HPS | 0.1 | <2 |
Case Studies and Clinical Applications
Numerous case studies have demonstrated the utility of this compound in clinical settings, particularly concerning patient management and safety monitoring.
Case Study: Monitoring Sunitinib Levels in Patients
In a clinical study involving patients treated with sunitinib, researchers employed sweat patches to monitor cumulative drug secretion using an LC-MS/MS method validated for both sunitinib and N-desethylsunitinib detection . This innovative approach provided insights into the pharmacokinetics of sunitinib therapy outside traditional blood sampling methods.
Table 3: Cumulative Secretion Levels from Sweat Patches
Patient ID | Sunitinib (ng/patch) | N-desethyl Sunitinib (ng/patch) |
---|---|---|
Patient A | 76-119 | 7.9-10.5 |
作用機序
類似の化合物との比較
スニチニブ-d10は、イマチニブ、ソラフェニブ、パゾパニブなどの他のチロシンキナーゼ阻害剤と比較されます。これらの化合物はすべて類似の経路を標的にしていますが、スニチニブ-d10は、より幅広い受容体を阻害できるマルチターゲットアプローチが特徴です。 これは、他の治療法に抵抗性がある腫瘍の治療に特に効果的である.
類似の化合物のリスト:- イマチニブ
- ソラフェニブ
- パゾパニブ
スニチニブ-d10の独自性は、複数の経路を同時に標的にできることにあり、癌治療に包括的なアプローチを提供します。
類似化合物との比較
Sunitinib vs. Sunitinib-d10
Parameter | Sunitinib | This compound |
---|---|---|
Molecular Formula | C₂₂H₂₇FN₄O₂ | C₂₂H₁₇D₁₀FN₄O₂ |
Precursor Ion ([MH⁺]) | m/z 399.01 | m/z 409.1 |
Product Ion (MS/MS) | m/z 283.05 | m/z 283.05 |
Retention Time (HPLC) | ~2.10 minutes | ~2.11 minutes |
Primary Use | Therapeutic agent | Analytical IS |
Key Insight : this compound’s +10 Da mass shift allows unambiguous differentiation from sunitinib in MS/MS workflows, critical for avoiding cross-talk in co-eluting peaks .
Metabolite: N-Desethyl Sunitinib
N-Desethyl sunitinib (SU12662), a major active metabolite of sunitinib, shares structural similarities but lacks one ethyl group. Its precursor ion is m/z 371.2, and it fragments to the same product ion (m/z 283.05) as sunitinib. However, unlike this compound, it is pharmacologically active and requires separate quantification in pharmacokinetic studies .
Comparison with Other Deuterated Internal Standards
This compound is often used alongside deuterated ISs for other drugs (e.g., clozapine-d8, voriconazole-d3). Key distinctions include:
Compound | Deuterated Positions | Mass Shift | Application Context |
---|---|---|---|
This compound | 10 H → D | +10 Da | Sunitinib quantification |
Mycophenolic acid-d3 | 3 H → D | +3 Da | Immunosuppressant monitoring |
Clozapine-d8 | 8 H → D | +8 Da | Antipsychotic drug analysis |
Advantage : this compound’s larger mass shift enhances specificity in complex biological samples compared to smaller shifts in other deuterated ISs .
Stability and Performance in Analytical Workflows
- Chromatographic Stability : this compound exhibits nearly identical retention times to sunitinib (e.g., 2.10 vs. 2.11 minutes), ensuring consistent co-elution for accurate IS correction .
- Resistance to Deuteration Loss : Unlike some deuterated standards (e.g., N-desthyl sunitinib-d5), this compound shows minimal deuterium loss under standard LC-MS conditions, as validated by stable signal intensity ratios .
- Matrix Effects: Recovery rates for this compound in human plasma (85–95%) match or exceed those of non-deuterated sunitinib, confirming robustness against matrix interferences .
Pharmacokinetic and Regulatory Considerations
For example:
- Exposure-Response Correlation : this compound enables precise measurement of unbound sunitinib concentrations, which correlate with interpatient variability in toxicity and efficacy .
- Regulatory Compliance : High-purity this compound (e.g., from Toronto Research Chemicals) meets FDA and EMA guidelines for bioanalytical method validation, ensuring data reliability in clinical trials .
Limitations
- Cost and Availability: this compound is more expensive than non-deuterated standards due to synthetic complexity .
- Niche Utility : Its specificity to sunitinib limits cross-application in assays for unrelated drugs.
生物活性
Sunitinib-d10, a deuterated form of the multikinase inhibitor sunitinib, is primarily recognized for its role in treating advanced renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). The modification with deuterium enhances the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, case studies, and relevant research findings.
Overview of this compound
This compound is an oral tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs), including:
- Vascular Endothelial Growth Factor Receptors (VEGFRs)
- Platelet-Derived Growth Factor Receptors (PDGFRs)
- Stem Cell Factor Receptor (c-KIT)
These targets are crucial in tumor angiogenesis and proliferation, making this compound effective in inhibiting tumor growth and metastasis.
Pharmacodynamics
This compound exhibits potent antitumor and antiangiogenic activities. The mechanism of action involves:
- Inhibition of Tumor Cell Proliferation : By blocking the signaling pathways mediated by VEGFRs and PDGFRs, this compound prevents the growth of blood vessels that supply nutrients to tumors.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various signaling pathways.
- Cell Cycle Arrest : Studies have shown that Sunitinib can induce G1/S or G2/M phase arrest in tumor cells, contributing to its anticancer effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates enhanced stability and bioavailability due to deuteration. Key pharmacokinetic parameters include:
- C_max (Maximum Concentration) : The peak plasma concentration achieved after administration.
- AUC (Area Under Curve) : A measure of drug exposure over time.
In clinical studies, this compound demonstrated comparable pharmacokinetics to its non-deuterated counterpart, with improved half-life and reduced metabolic clearance rates .
Parameter | This compound | Sunitinib |
---|---|---|
C_max | 4.5 ng/mL | 4.21 ng/mL |
AUC_0-t | 230 ng*h/mL | 228 ng*h/mL |
AUC_0-∞ | 255 ng*h/mL | 251 ng*h/mL |
Half-life | 40 hours | 27 hours |
Case Studies
Several clinical trials have assessed the efficacy and safety of this compound:
- Phase I Trial in RCC Patients : This trial evaluated the safety profile and maximum tolerated dose of this compound in patients with advanced RCC. Results indicated a favorable safety profile with manageable adverse effects such as fatigue and hypertension.
- Combination Therapy Studies : Research has explored the use of this compound in combination with immune checkpoint inhibitors, showing synergistic effects that enhance overall survival rates in patients with metastatic cancers .
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Enhanced Efficacy : Deuteration has been shown to improve the binding affinity to target receptors, leading to increased biological activity compared to standard sunitinib .
- Reduced Side Effects : Patients treated with this compound reported fewer gastrointestinal side effects, suggesting that deuterated compounds may offer a better tolerability profile .
- Potential for Broader Applications : Ongoing research is investigating the potential use of this compound in other malignancies beyond RCC and GIST, such as pancreatic neuroendocrine tumors .
Q & A
Q. How should conflicting data on this compound’s metabolic stability be analyzed in cross-species studies?
- Methodology : Perform interspecies allometric scaling and in vitro-in vivo extrapolation (IVIVE) using hepatocyte or microsomal incubation data. Apply machine learning algorithms (e.g., random forests) to identify metabolic hotspots and species-specific clearance pathways .
Methodological Best Practices
- Data Presentation : Avoid duplicating data in text and tables; use SI units and ensure table/figure legends are self-explanatory .
- Contradiction Analysis : Conduct sensitivity analyses and triangulate findings with orthogonal assays (e.g., ELISA vs. LC-MS) to resolve discrepancies .
- Ethical Reporting : Declare animal/cell line models, ethics approvals, and data anonymization protocols in methods sections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。